molecular formula C14H18FN3O4S B2537480 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 2034398-57-5

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2537480
CAS RN: 2034398-57-5
M. Wt: 343.37
InChI Key: HNYQYAFBWJUNHR-UHFFFAOYSA-N
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Description

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H18FN3O4S and its molecular weight is 343.37. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds with structural motifs similar to the query compound have been explored for their biological activities, including antimicrobial and anticancer properties. For instance, thiadiazole derivatives have shown significant inhibitory activity against various strains of bacteria and cancer cell lines. The synthesis and evaluation of these derivatives reveal their potential in medical research, particularly in developing new therapeutic agents against resistant microbial strains and various cancer types.

  • Mohammadhosseini et al. (2009) synthesized a series of 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles and evaluated their in vitro anti-Helicobacter pylori activity, indicating the potential of thiadiazole derivatives in antimicrobial therapy (Mohammadhosseini et al., 2009).

  • Kohn et al. (1993) explored the anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, highlighting the therapeutic potential of such compounds in neurology (Kohn et al., 1993).

Photovoltaic and Material Science Applications

The structural features of the query compound, particularly the presence of heterocyclic rings and fluorinated segments, suggest potential applications in materials science. Such compounds could be used in designing and synthesizing materials with specific electronic properties, such as those required in photovoltaic devices or as part of organic semiconductors.

  • Mary et al. (2020) conducted a study on bioactive benzothiazolinone acetamide analogs, focusing on their spectroscopic properties and potential in photovoltaic efficiency modeling. This research indicates the relevance of such compounds in developing new materials for energy conversion applications (Mary et al., 2020).

properties

IUPAC Name

2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O4S/c1-17-12-5-4-10(15)7-13(12)18(23(17,20)21)9-14(19)16-8-11-3-2-6-22-11/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYQYAFBWJUNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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